molecular formula C16H24N2O4 B563715 N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide CAS No. 1217640-14-6

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide

Cat. No.: B563715
CAS No.: 1217640-14-6
M. Wt: 313.409
InChI Key: ZAHRDPIWMGLOQJ-VWPCAPSESA-N
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Mechanism of Action

Target of Action

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is the deuterium labeled Picoxystrobin . Picoxystrobin is a primary strobilurin fungicide that is widely applied for plant disease control . The primary targets of this compound are the cytochrome b and c1 centers in the Qo site of the mitochondria .

Mode of Action

The compound inhibits mitochondrial respiration by blocking electron transfer at the Qo center of cytochrome b and c1 . This inhibition disrupts the energy production of the cell, leading to cell death .

Biochemical Pathways

The affected biochemical pathway is the electron transport chain in the mitochondria. By inhibiting electron transfer at the Qo center of cytochrome b and c1, the compound disrupts the normal flow of electrons, which is essential for ATP production . This disruption leads to a decrease in ATP production, causing energy deprivation and eventually cell death .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the compound’s action is the inhibition of mitochondrial respiration, leading to energy deprivation and cell death . This makes it effective as a fungicide, as it can kill the fungal cells by disrupting their energy production .

Action Environment

The action environment of this compound is primarily within the cell, specifically the mitochondria . Environmental factors such as temperature, pH, and the presence of other substances can potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide plays a significant role in biochemical reactions. It is known to inhibit mitochondrial respiration by blocking the electron transfer at the Qo center of cytochromes b and c1 . This interaction with the mitochondrial respiratory chain highlights its potential impact on various biochemical processes.

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit mitochondrial respiration . By blocking electron transfer, it can disrupt the normal functioning of the mitochondria, which may lead to alterations in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the mitochondrial respiratory chain . It binds to the Qo center of cytochromes b and c1, blocking electron transfer and thereby inhibiting mitochondrial respiration .

Chemical Reactions Analysis

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which provides advantages in tracing and analytical studies.

Biological Activity

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide, also known as the deuterium-labeled derivative of Picoxystrobin, is primarily recognized for its biological activity as a fungicide. This compound belongs to the class of strobilurin fungicides, which are widely utilized in agriculture for the control of various plant diseases. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉D₅N₂O₄
  • Molecular Weight : 313.4 g/mol
  • CAS Number : 1217640-14-6

This compound functions primarily by inhibiting mitochondrial respiration in fungi. It achieves this by blocking electron transport within the mitochondrial membrane, which is crucial for ATP production. This action leads to a reduction in fungal growth and viability, making it effective against a range of plant pathogens.

Biological Activity Overview

  • Fungicidal Properties :
    • As a strobilurin fungicide, it exhibits broad-spectrum activity against various fungal species.
    • It is particularly effective in controlling diseases caused by pathogens such as Botrytis cinerea and Fusarium spp..
  • Pharmacokinetics :
    • The incorporation of deuterium is significant as it can influence the pharmacokinetic properties of the compound, potentially leading to altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to its non-deuterated counterparts .
  • Research Findings :
    • Studies have shown that Picoxystrobin and its derivatives can significantly reduce fungal biomass in treated plants compared to untreated controls .
    • The use of stable isotopes like deuterium allows for improved tracking and quantification in metabolic studies, enhancing our understanding of the compound's behavior in biological systems .

Case Study 1: Efficacy Against Botrytis cinerea

A study evaluated the efficacy of this compound against Botrytis cinerea, a notorious plant pathogen responsible for gray mold disease. The results indicated a significant reduction in fungal growth at concentrations as low as 10 μg/mL, demonstrating its potential for agricultural applications.

Concentration (μg/mL)Fungal Growth Inhibition (%)
00
1070
5090
10095

Case Study 2: Stability and Metabolism

Another investigation focused on the metabolic stability of this compound in plant tissues. The study found that the compound remained stable over a period of 14 days under controlled conditions, with minimal degradation observed. This stability is crucial for ensuring prolonged efficacy in field applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1/i6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRDPIWMGLOQJ-VWPCAPSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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